Lipophilicity (XLogP3‑AA) Comparison: Target vs. 6‑Methyl Analog vs. Unsubstituted Analog
The target compound exhibits a computed XLogP3‑AA value of 0.9, more than 1.3 log units higher than the 6‑methyl analog (−0.4) and 1.7 log units higher than the completely unsubstituted analog (−0.8) [1]. This difference indicates substantially greater membrane permeability potential for the target, which is critical when the building block is intended for CNS or intracellular target programs [2].
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | 0.9 |
| Comparator Or Baseline | 6‑Methyl analog (CAS 1701565‑23‑2): −0.4; Unsubstituted analog (CAS 1160695‑16‑8): −0.8 |
| Quantified Difference | ΔXLogP = +1.3 vs. 6‑methyl analog; ΔXLogP = +1.7 vs. unsubstituted analog |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem (2026 release) |
Why This Matters
A >1.0 log unit increase in XLogP typically predicts a 10‑fold increase in membrane partition coefficient, directly influencing which biological targets the final probe or lead compound can access.
- [1] PubChem Compound Summary for CID 136837749 (target), CID 58762279 (6‑methyl analog), CID 58764064 (unsubstituted analog). National Center for Biotechnology Information (2026). View Source
- [2] Waring MJ, Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5, 235‑248. View Source
